4,4'-Dimethylazobenzene
Overview
Description
4,4'-Dimethylazobenzene is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31008. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Control
- Application: 4,4'-Dimethylazobenzene has been utilized to control fluorescence through reversible encapsulation. The molecule's isomerization from trans to cis by light and heat changes its guest binding properties, creating a supramolecular fluorescence on/off switch. This has implications in developing responsive materials for sensing and signaling applications (Dube et al., 2010).
Catalytic Oxidation
- Application: In the field of chemical reactions, this compound is a product of the catalytic oxidation of p-toluidine in acetonitrile by hydrogen peroxide. The presence of functionalized multiwalled carbon nanotubes in this reaction alters the product formation, indicating potential use in fine-tuning chemical processes (Croston et al., 2002).
Inclusion Complexation
- Application: Research on 4-amino-2′, 3-dimethylazobenzene, a related compound, has shown its ability to form inclusion complexes with β-cyclodextrin. This property could be exploited in the development of molecular recognition systems and sensors (Prabhu et al., 2010).
Encapsulation Rates and Equilibria
- Application: The molecule can be used to study encapsulation rates and equilibria in a cylindrical capsule environment. This research provides insights into molecular interactions and the behavior of compounds in confined spaces, which is significant for designing drug delivery systems and nanotechnology applications (Jiang et al., 2012).
Surface Enhanced Raman Scattering (SERS) Study
- Application: The study of this compound formation on nanostructured surfaces via SERS explores its potential in nanotechnology and materials science, particularly for developing sensitive analytical techniques (Dendisová et al., 2013).
Molecular Architectures
- Application: The compound plays a role in the self-assembly of molecular architectures, contributing to the understanding of supramolecular chemistry and its applications in the design of new materials and nanoscale devices (Su et al., 2003).
Agricultural Applications
- Application: In agriculture, this compound-related compounds are used for the sustained release of fungicides. This application is crucial for developing more efficient and environmentally friendly agricultural practices (Campos et al., 2015).
Synthesis Applications
- Application: It has been used in the synthesis of other complex compounds, indicating its role as an intermediate in organic chemistry and synthesis (Lu, 2014).
Electrochemical Studies
- Application: Electrochemical studies of this compound derivatives are essential for developing sensitive electroanalytical methods and understanding redox behavior in various chemical environments (Barek et al., 2003).
Mechanism of Action
Future Directions
4,4’-Dimethylazobenzene has been proposed as a chemical actinometer due to its clean and efficient E/Z isomerization . It can be used to measure the photon flux of a light source to carry out quantitative analysis on photoreactions . This compound can be reused after photochemical or thermal reset , suggesting potential for repeated use in future applications.
Properties
IUPAC Name |
bis(4-methylphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVWWDKUMKBZQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-60-0 | |
Record name | p,p'-Azotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethylazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-DIMETHYLAZOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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